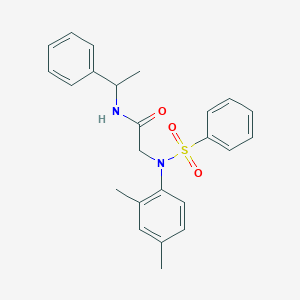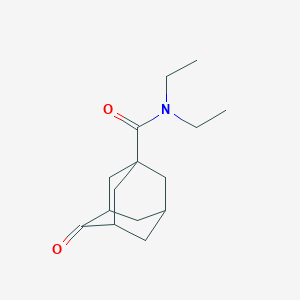![molecular formula C22H20Cl2N2O2 B5013403 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5013403.png)
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol, also known as DCPIB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs), which are important for cell volume regulation and have been implicated in various physiological processes.
作用机制
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol selectively inhibits VRACs, which are ion channels that play a crucial role in cell volume regulation. VRACs are activated in response to cell swelling and allow the efflux of chloride and other anions, which helps to restore cell volume. This compound blocks the efflux of anions through VRACs, which leads to cell swelling and eventually cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of neuronal excitability. This compound has been investigated as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to modulate neuronal excitability and synaptic transmission, which has implications for the treatment of neurological disorders.
实验室实验的优点和局限性
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol has several advantages for lab experiments, including its selectivity for VRACs, its ability to inhibit VRACs in various cell types, and its well-established synthesis method. However, this compound also has some limitations, including its potential toxicity and the need for further studies to elucidate its mechanism of action and potential off-target effects.
未来方向
There are several future directions for research on 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol, including investigating its potential as an anticancer agent, exploring its role in neurological disorders, and developing more selective and potent VRAC inhibitors. Additionally, further studies are needed to elucidate the mechanism of action and potential off-target effects of this compound. Overall, this compound has the potential to be a valuable tool for scientific research and has implications for the development of new therapies for cancer and neurological disorders.
合成方法
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol can be synthesized by reacting 3,6-dichlorocarbazole with 4-methoxyaniline in the presence of potassium carbonate and potassium iodide. The resulting intermediate is then reacted with 2-propanol to obtain this compound. The synthesis method has been optimized to produce high yields and purity of this compound.
科学研究应用
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol has been used in various scientific research applications, including studies on cell volume regulation, cancer, and neuroscience. This compound has been shown to inhibit VRACs in various cell types, including cancer cells, and has been investigated as a potential anticancer agent. This compound has also been used in neuroscience research to study the role of VRACs in neuronal excitability and synaptic transmission.
属性
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(4-methoxyanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O2/c1-28-18-6-4-16(5-7-18)25-12-17(27)13-26-21-8-2-14(23)10-19(21)20-11-15(24)3-9-22(20)26/h2-11,17,25,27H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSAEEFPZZZADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-fluorophenyl)propanamide](/img/structure/B5013323.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B5013331.png)

![2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5013354.png)

![N-(4-bromo-2-fluorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5013365.png)

![1-{(3,4-dimethoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate](/img/structure/B5013376.png)
![N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)-2-phenylacetamide](/img/structure/B5013378.png)
![2-(2-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5013408.png)
![N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5013411.png)

![2-chloro-N-[2-(1,2,5-thiadiazol-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5013419.png)
